2,6-Diaminobenzoic acid

Description

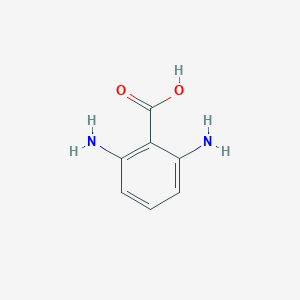

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-diaminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEFZSDJGQKZNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10144525 | |

| Record name | Benzoic acid, 2,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102000-59-9 | |

| Record name | 2,6-Diaminobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102000-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,6-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102000599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,6 Diaminobenzoic Acid and Its Derivatives

Foundational Synthetic Pathways for 2,6-Diaminobenzoic Acid

The creation of the this compound scaffold relies on established organic chemistry transformations, primarily involving the introduction and subsequent modification of functional groups on an aromatic ring.

A common and logical approach to synthesizing this compound involves a multi-step sequence starting from a suitable benzoic acid precursor. The most direct route begins with 2,6-dinitrobenzoic acid, which is subjected to reduction. Alternatively, a synthesis can start from a more basic aromatic compound like benzene (B151609), which would undergo nitration, followed by reduction and finally carboxylation. ontosight.ai Another pathway involves the ammonolysis of a 2-halo-6-nitrobenzoic acid, where a halogen at the 2-position is displaced by an amino group, followed by the reduction of the remaining nitro group.

The reduction of the dinitro compound to the corresponding diamine is a critical step. This transformation can be accomplished using various reducing agents. Catalytic hydrogenation, employing hydrogen gas with a palladium catalyst, is an effective method. evitachem.com

Below is a table summarizing a common synthetic protocol.

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | 2,6-Dinitrobenzoic acid | H₂, Palladium on Carbon (Pd/C) or other reducing agents | This compound | Reduction of both nitro groups to amino groups. evitachem.com |

| Alternative Step 1 | 2-Halo-6-nitrobenzoic acid | 1. Ammonia (NH₃), Copper catalyst | 2-Amino-6-nitrobenzoic acid | Ammonolysis to introduce the first amino group. |

| Alternative Step 2 | 2-Amino-6-nitrobenzoic acid | 2. H₂, Palladium on Carbon (Pd/C) | This compound | Reduction of the remaining nitro group. |

Targeted Derivatization Strategies for this compound Derivatives

The two amino groups and the carboxylic acid group on the this compound scaffold offer multiple sites for chemical modification. Targeted derivatization allows for the synthesis of a wide array of complex molecules.

The synthesis of N-benzoyl-N'-phenyl-2,6-diaminobenzoic acid is a prime example of complex derivatization. ontosight.ai This process requires a multi-step organic synthesis that begins with the formation of the this compound backbone. ontosight.ai Following the creation of the core structure, selective reactions are employed to introduce the benzoyl and phenyl groups onto the different amino functions. ontosight.ai This selective functionalization is a key challenge, often requiring careful control of reaction conditions or the use of protecting groups to ensure each substituent is added to the correct position. The structure of this complex molecule incorporates a benzoic acid core with benzoyl and phenyl groups attached to the amino groups at positions 2 and 6. ontosight.ai

Achieving selective acylation or amidation at one of the two amino groups in this compound derivatives is crucial for building complex, unsymmetrical molecules. ontosight.ai The presence of two nucleophilic amino groups can lead to mixtures of mono- and di-substituted products. researchgate.net However, selectivity can often be achieved by carefully controlling the reaction stoichiometry. researchgate.net

For instance, reacting a diamine derivative with a slight excess (e.g., 1.2 equivalents) of an acylating agent, such as an acid chloride, can favor the formation of the mono-acylated product. researchgate.net In one study, reacting 2,6-diamino benzoic acid methyl ester with 1.2 equivalents of α-benzyloximino acid chloride yielded the desired mono-substituted product in 62% yield, along with a smaller amount of the di-substituted product (15%). researchgate.net This demonstrates that controlling the amount of the acylating agent is a viable strategy for selective mono-acylation.

The table below outlines examples of selective acylation.

| Reactant | Acylating Agent | Molar Ratio (Diamine:Agent) | Major Product | Reference |

| 2,6-Diamino benzoic acid methyl ester | α-Benzyloximino acid chloride | 1 : 1.2 | 6-mono-benzyloxy methylester | researchgate.net |

| 2,6-Diamino benzoic acid methyl ester | α-Benzyloximino acid chloride | 1 : 2.2 | 2,6-bis-benzyloxy methylester | researchgate.net |

Esterification of the carboxylic acid group is a common derivatization strategy, often performed to modify the compound's solubility or to protect the acid group during subsequent reactions on the amino groups. The synthesis of this compound methyl ester can be achieved through several standard methods. researchgate.net

One common approach is Fischer esterification, where the dinitro precursor, 2,6-dinitrobenzoic acid, is heated under reflux in methanol (B129727) with a catalytic amount of a strong acid, such as gaseous hydrogen chloride, to form the methyl ester. google.com The dinitro ester is then isolated and subsequently reduced to yield the diamino methyl ester. google.com

An alternative method involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, using a reagent like thionyl chloride (SOCl₂). This intermediate then readily reacts with methanol to form the methyl ester. This two-step process is often efficient and proceeds under mild conditions.

| Method | Starting Material | Key Reagent(s) | Description |

| Acid-Catalyzed Esterification (Fischer) | 2,6-Dinitrobenzoic acid | Methanol (CH₃OH), Hydrogen Chloride (HCl) | The carboxylic acid is heated in an excess of methanol with an acid catalyst to form the methyl ester, which is then reduced. google.com |

| Acyl Chloride Formation | This compound | Thionyl Chloride (SOCl₂), then Methanol (CH₃OH) | The carboxylic acid is first converted to a highly reactive acyl chloride, which is then reacted with methanol to give the final ester product. |

Spectroscopic and Advanced Characterization Techniques in 2,6 Diaminobenzoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2,6-Diaminobenzoic acid. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H NMR and ¹³C NMR provide a detailed map of the hydrogen and carbon atoms, respectively, confirming the substitution pattern of the benzene (B151609) ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would clearly show signals for the six aromatic carbons and the carbonyl carbon of the carboxylic acid group. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing carboxylic acid group. For the closely related methyl 2,6-diaminobenzoate, the carbonyl carbon appears at 167.6 ppm, while the aromatic carbons resonate at 153.9, 153.1, 132.0, 104.0, 98.4, and 97.3 ppm.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through fragmentation analysis. The molecular formula of this compound is C₇H₈N₂O₂, corresponding to a monoisotopic mass of 152.058577 atomic mass units. tandfonline.com In an MS experiment, this value would be observed as the molecular ion peak (M⁺).

High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. ontosight.ai Although specific fragmentation data for the 2,6- isomer is not detailed in the search results, based on the structure and data from related isomers like 2,4-diaminobenzoic acid, characteristic fragmentation would involve the loss of small molecules. Common fragmentation pathways would likely include the loss of an amino group (-NH₂) or the carboxylic acid group (-COOH), leading to significant fragment ions. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Assignment

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific bonds.

The key functional groups in this compound—amino (-NH₂), carboxylic acid (-COOH), and the aromatic ring—give rise to distinct peaks. ontosight.ai In a resin synthesized with diaminobenzoic acid, characteristic bands were observed which can be related to the functional groups of the monomer. derpharmachemica.com The expected vibrational modes are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H stretch, H-bonded | 3300 - 2500 (broad) |

| Amino (-NH₂) | N-H stretch | 3500 - 3300 |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Carboxylic Acid (C=O) | C=O stretch | ~1700 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Amino (-NH₂) | N-H bend | ~1600 |

| Methylene (-CH₂) | Wagging/Rocking | 1288 - 765 derpharmachemica.com |

| Amino (-NH) | Wagging/Deformation | 688 - 619 derpharmachemica.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Optoelectronic Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the aromatic ring and its substituents constitute a chromophore that absorbs UV-Vis light. The absorption maxima (λmax) are indicative of the electronic structure. Studies on a resin incorporating diaminobenzoic acid showed two characteristic absorption bands at 270 nm and 380 nm. derpharmachemica.com The band at 270 nm is attributed to a π→π∗ transition within the aromatic system, while the band at 380 nm likely corresponds to an n→π∗ transition involving the non-bonding electrons of the nitrogen and oxygen atoms. derpharmachemica.com Research on the methyl ester of this compound reported a blue-shifted absorption maximum at 348 nm. researchgate.net The position of the amino groups ortho to the carboxyl group can enhance luminescence properties. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound (C₇H₈N₂O₂), the theoretical composition can be calculated from its atomic constituents and molecular weight (152.15 g/mol ). Comparison of these theoretical values with experimental results serves as a fundamental check of purity and identity. ontosight.ai While experimental data for a pure sample of this compound was not found in the search results, data for a resin containing the compound has been reported. derpharmachemica.com

| Element | Theoretical % | Experimental % (for SDBF Resin*) |

| Carbon (C) | 55.25% | 57.38% derpharmachemica.com |

| Hydrogen (H) | 5.31% | 5.11% derpharmachemica.com |

| Nitrogen (N) | 18.41% | 8.12% derpharmachemica.com |

| Oxygen (O) | 21.03% | Not Reported |

*Note: The experimental data shown is for a Salicylic (B10762653) acid-diaminobenzoic acid-formaldehyde (SDBF) terpolymer resin with a proposed hydrated repeating unit of C₁₆H₁₄N₂O₅•H₂O, and not for pure this compound. derpharmachemica.com

Computational and Theoretical Investigations of 2,6 Diaminobenzoic Acid Systems

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of aromatic compounds. For systems related to 2,6-diaminobenzoic acid, such as its ester derivatives, DFT calculations have been employed to analyze their photophysical properties. rsc.org

A key approach involves using specific functionals, such as the long-range corrected CAM-B3LYP, in conjunction with a basis set like 6-31g(d). rsc.org This combination has proven effective for investigating electronic transitions that have charge-transfer characteristics, which are expected in a molecule like this compound with both electron-donating amino groups and an electron-withdrawing carboxylic acid group. rsc.org

Time-Dependent DFT (TD-DFT) is an extension used to calculate excited-state properties, providing insights into the molecule's potential behavior upon absorbing light. rsc.org Such calculations can determine the nature of electronic transitions, for instance, from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), and predict changes in geometry between the electronic ground state and excited states. rsc.org While specific data for this compound is not detailed in the available literature, the methodologies applied to its close derivatives are standard for elucidating its fundamental electronic properties and reactivity.

| Computational Method | Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| Density Functional Theory (DFT) | CAM-B3LYP | 6-31g(d) | Calculation of ground state electronic structure and geometry. | rsc.org |

| Time-Dependent Density Functional Theory (TD-DFT) | CAM-B3LYP | 6-31g(d) | Calculation of electronic excited states and transitions. | rsc.org |

Theoretical Frameworks for Structure-Property Relationship Elucidation

Theoretical frameworks for elucidating structure-property relationships connect a molecule's chemical structure to its macroscopic properties, such as biological activity. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example of this framework.

This compound has been evaluated using several QSAR-based computational toxicology programs to predict its genotoxic potential. scribd.com These software tools utilize algorithms that have been trained on databases of known chemical structures and their corresponding experimental activities. By analyzing the structure of a query compound like this compound, these models can predict its likely properties. For instance, the Lazar software identified it as a diamine when comparing it to other analogues in its database. scribd.com Such computational screening is a critical step in assessing chemical properties without direct experimentation.

The predictions for this compound from various QSAR tools are summarized below. scribd.com

| Software Tool/Model | Predicted Property | Prediction/Result | Reference |

|---|---|---|---|

| OncoLogic | Genotoxicity | Low-moderate concern | scribd.com |

| TOPKAT | Mutagenicity | Non-active | scribd.com |

| Toxboxes | Ames Test Mutagenicity | Non-active (Probability of positive test: 0.274) | scribd.com |

| Toxtree | Mutagenicity | Non-active | scribd.com |

| Lazar | Mutagenicity | Non-active (classified as a diamine) | scribd.com |

Applications in Advanced Materials Science and Engineering Utilizing 2,6 Diaminobenzoic Acid Derivatives

Polymer Chemistry and the Design of Functional Macromolecules

The unique structure of 2,6-diaminobenzoic acid derivatives makes them valuable monomers for the synthesis of advanced polymers. The amino and carboxyl groups provide reactive sites for polymerization reactions, such as polycondensation, leading to the formation of macromolecules like polyamides, polyimides, and poly(ester-amide)s.

Integration into Polymers for Tailored Optical, Electrical, and Mechanical Properties

The incorporation of this compound moieties into polymer backbones is a strategic approach to imbue the resulting materials with specific functionalities. The rigid aromatic core and the potential for hydrogen bonding via the amide linkages contribute to enhanced thermal stability and mechanical strength in polymers like polyimides.

For instance, carborane-containing polyimides have been synthesized for high-performance applications. In one study, a derivative, 1,2-bis(4-(3,5-diaminobenzoic acid phenyl ester))carborane, was used to create a thermosetting polyimide. tandfonline.com While this example uses the 3,5-diaminobenzoic acid isomer, the principle of using diaminobenzoic acid esters to create thermally stable polyimides is a key strategy. These carborane-based polyimides exhibit exceptional thermal properties, with initial degradation temperatures between 490–550°C and high char yields, demonstrating the structural stability imparted by these monomers. tandfonline.com

Furthermore, derivatives such as 2,6-diacetamidobenzoic acid serve as intermediates in the synthesis of polymers designed for specific material applications. ontosight.aiontosight.ai The ability to functionalize the amino groups before polymerization allows for precise control over the final properties of the macromolecule, influencing its solubility, processability, and interaction with other materials. The resulting polymers can find use in creating materials with tailored optical, electrical, or mechanical characteristics. ontosight.ai

| Polymer Type | Monomer Derivative Example | Resulting Properties |

| Polyimide | 1,2-bis(4-(3,5-diaminobenzoic acid phenyl ester))carborane | High thermal stability (Degradation ~490-550°C), High char yield |

| General Polymers | 2,6-Diacetamidobenzoic acid | Precursor for functional polymers with tailored properties |

This table is based on research findings for diaminobenzoic acid derivatives and related structures.

Contribution to the Development of Dyes and Pigments

Derivatives of this compound are utilized as precursors in the synthesis of organic dyes and pigments. ontosight.aiontosight.ai The aromatic diamine structure is a common feature in chromophores, the part of a molecule responsible for its color. Through reactions like diazotization and coupling, the amino groups on the this compound core can be transformed to create extended conjugated systems that absorb light in the visible spectrum.

For example, N-benzoyl-N'-phenyl-2,6-diaminobenzoic acid is a complex derivative that highlights the potential for creating sophisticated dye structures. ontosight.ai Such compounds can be developed for applications in materials science where specific colors and stability are required. Similarly, 2,6-diacetamidobenzoic acid is noted as an intermediate in the synthesis of dyes and pigments. ontosight.ai The specific shade and properties of the resulting dyes, such as fastness and solubility, can be fine-tuned by the choice of substituents on the this compound core.

Luminescent Materials Development from this compound Derivatives

The development of novel luminescent materials is a significant area of research, with applications ranging from emissive displays to chemical sensors. Derivatives of this compound have emerged as promising candidates for creating such materials. researchgate.net The inherent electronic properties of the molecule, combined with the ability to form extended conjugated systems and coordinate with metal ions, make it a valuable scaffold for designing photoactive compounds.

Research has shown that acyl hydrazides, which can be synthesized from this compound esters, are of growing interest for their potential in emissive devices. researchgate.net A key finding is that the luminescence of these materials can be significantly enhanced when hydroxyl or amine groups are located in the ortho position on the benzene (B151609) ring. researchgate.net This structural feature, present in this compound, facilitates favorable electronic transitions.

In one synthetic approach, 2,6-diamino benzoic acid methyl ester was functionalized by reacting it with α-benzyloximino acid chloride. researchgate.net This reaction yielded both a bis-substituted product (2,6-bis-benzyloxy methylester) and a mono-substituted product, demonstrating the ability to selectively modify the molecule to tune its properties. researchgate.net These derivatives exhibit notable UV-vis absorption properties, which can be attributed to the electron transfer and conjugation involving the amino and amide groups. researchgate.net

| Derivative | Synthetic Precursor | Key Finding |

| 2,6-bis-benzyloxy methylester | 2,6-diamino benzoic acid methyl ester | Excellent UV-vis absorption properties. researchgate.net |

| 6-mono-benzyloxy methyl ester | 2,6-diamino benzoic acid methyl ester | Allows for the introduction of a different substituent at the other amino position. researchgate.net |

This table summarizes synthetic work on luminescent derivatives. researchgate.net

Supramolecular Design and Metal-Directed Assemblies Involving this compound Moieties

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful method for constructing complex and functional architectures. Metal-directed assembly, in particular, uses the coordination of organic ligands to metal ions to build extended frameworks with defined topologies and dimensionalities. researchgate.netrsc.org

Derivatives of this compound are excellent candidates for use as ligands in supramolecular design. researchgate.net The molecule possesses multiple coordination sites—the two amino groups and the carboxylic acid group—that can bind to metal centers. The strategic functionalization of these sites allows for the creation of ligands with specific binding preferences and electronic properties.

One area of interest is the use of photoactive ligands to generate luminescent supramolecular polymers. researchgate.net Ligands incorporating the anthranilic acid derivative backbone, such as those derived from this compound, can influence the emission properties of the resulting metal complexes. The amino groups can promote coupling between metal atoms through their emission systems. researchgate.net

A synthetic strategy to access these specialized ligands involves the conversion of 3-nitrophthalic acid into 2,6-diamino benzoic acid methyl ester. researchgate.net This key intermediate can then be selectively functionalized at the amino positions with various electron-donor groups known for their Lewis basicity and ligating potential, such as pyridyl or thiophenyl ether groups. researchgate.net This approach provides a pathway to new organic ligands tailored for the construction of novel supramolecular structures. researchgate.net

Role in Biological and Biomedical Research of 2,6 Diaminobenzoic Acid

Utilization as Key Intermediates in Pharmaceutical Synthesis

The biological and medical importance of 2,6-diaminobenzoic acid is largely due to its utility as an intermediate in the creation of pharmaceuticals and other biologically active molecules. ontosight.ai The presence of two amino groups and a carboxyl group allows it to undergo various chemical reactions, serving as a foundational piece for building diverse molecular architectures. ontosight.ai

This compound has been identified as a potential building block for the synthesis of certain antibiotics. ontosight.ai Its structural framework can be incorporated into larger molecules designed to have antimicrobial properties.

The compound serves as a potential precursor in the synthesis of various pharmaceuticals intended for cancer treatment. ontosight.ai For instance, 2-Amino-6-nitrobenzoic acid, a direct precursor to this compound, is utilized in the synthesis of quinazolinone derivatives and Polo-like kinase (PLK) inhibitors, which are classes of molecules investigated for their anticancer activity.

Computational studies have also been conducted to evaluate the toxicological and potential activity profiles of this compound. These in-silico models predict various properties based on the chemical's structure.

Table 1: Computational Toxicology Assessment of this compound

| Model/System | Finding |

|---|---|

| OncoLogic | Low-moderate concern for being a diamine. |

| TOPKAT | Predicted as Non-active; found in the database with a negative experimental result. |

| Toxboxes | Non-active; Probability of a positive Ames test calculated at 0.274. |

This data is based on computational predictions and database entries as reported in a 2013 study. scribd.com

Research has highlighted the role of this compound in creating compounds with anti-inflammatory properties. ontosight.ai A notable derivative, N-benzoyl-N-phenyl-2,6-diaminobenzoic acid (referred to as F-1), was identified as a significant anti-inflammatory agent. researchgate.net Pharmacological studies demonstrated its efficacy in various models of inflammation. researchgate.netnii.ac.jpresearchgate.net

The anti-inflammatory action of F-1 was analyzed in detail and compared with established non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Table 2: Comparative Anti-inflammatory Activity of F-1

| Inflammation Test | Finding for N-benzoyl-N-phenyl-2,6-diaminobenzoic acid (F-1) |

|---|---|

| Acute Inflammation | |

| Carrageenan-induced edema & Increased vascular permeability | Inhibitory effect was more potent than Aspirin and similar to Flufenamic acid and Phenylbutazone. researchgate.net |

| Ultraviolet erythema | Less effective than Flufenamic acid and Phenylbutazone. researchgate.net |

| Subacute Inflammation |

To study its behavior in biological systems, isotopically labeled versions of F-1 were synthesized and investigated in rats and guinea pigs to understand their absorption and distribution. nii.ac.jpresearchgate.net

Research in Biomedical Applications

Beyond its role as a synthetic intermediate, research has explored the use of this compound in the development of novel materials for biomedical purposes. ontosight.ai

There is research interest in using this compound for creating new materials intended for drug delivery systems. ontosight.ai The structural characteristics of the molecule make it a candidate for incorporation into polymers and nanoparticles that can act as carriers for therapeutic agents. ontosight.ai

The compound has been explored for its potential role in the development of tissue engineering scaffolds. ontosight.ai These scaffolds are designed to mimic the extracellular matrix, providing support for cell growth and tissue regeneration. The chemical properties of this compound allow for its potential integration into new biomaterials designed for such applications. ontosight.ai

Application as Linkers in Chemical Protein Synthesis (e.g., Dawson's diaminobenzoic acid linker)

The chemical synthesis of large proteins relies heavily on the ability to efficiently create peptide fragments that can be joined together. A key challenge, particularly within the widely used Fmoc solid-phase peptide synthesis (SPPS) framework, is the generation of C-terminal peptide thioesters. These thioesters are crucial for a powerful ligation technique known as Native Chemical Ligation (NCL), which joins unprotected peptide fragments. iris-biotech.demdpi.com The primary difficulty arises because the thioester linkage is unstable under the basic conditions required to remove the Fmoc protecting group during peptide synthesis. iris-biotech.demdpi.com

To circumvent this issue, researchers have developed "safety-catch" linkers. These linkers are stable throughout the synthesis process and are activated only at the end to form a reactive species that can be converted into the desired thioester. mdpi.comnih.gov Among the most significant of these is the Dawson's diaminobenzoic acid (Dbz) linker , which is based on 3,4-diaminobenzoic acid. iris-biotech.desigmaaldrich-jp.comrsc.org This linker has become a cornerstone strategy for producing peptide thioester surrogates compatible with Fmoc chemistry. iris-biotech.de

The general process using the Dawson Dbz linker involves several key steps:

Attachment and Synthesis : The 3,4-diaminobenzoic acid is attached to a solid support resin. The peptide chain is then built upon one of the linker's amino groups. sigmaaldrich-jp.com

Activation : After the peptide chain is fully assembled, the second, unreacted amino group on the Dbz linker is activated. This is often achieved using p-nitrophenyl chloroformate, which leads to the formation of an N-acyl-benzimidazolinone (Nbz) intermediate. iris-biotech.desigmaaldrich-jp.comrsc.org This Nbz moiety acts as a "cryptic" or latent thioester. nih.govbiorxiv.org

Cleavage and Ligation : The peptide-Nbz conjugate is cleaved from the resin. sigmaaldrich-jp.com In the presence of a thiol, such as 4-mercaptophenylacetic acid (MPAA), the Nbz group is converted into a highly reactive thioester in situ. sigmaaldrich-jp.comwikipedia.org This newly formed peptide thioester can then readily participate in an NCL reaction with another peptide fragment that has an N-terminal cysteine residue, ultimately forming a native peptide bond. wikipedia.org

A significant challenge with the original Dbz linker is the potential for side reactions, specifically the acylation of the second amino group during peptide chain elongation. This can lead to the formation of branched and truncated peptide byproducts. iris-biotech.desigmaaldrich-jp.com To address this, several improved derivatives of the diaminobenzoic acid linker have been developed.

| Linker Derivative | Protecting Group Strategy | Key Advantage(s) | Limitations |

| MeDbz | Methylation of the second amine (position 4) | Reduces the reactivity of the second amine, suppressing the formation of branched side products and allowing for more selective peptide elongation. iris-biotech.dersc.org The MeDbz linker has proven superior for synthesizing cysteine-rich proteins. mdpi.com | Not explicitly detailed in the provided context. |

| Dbz(Alloc) | Allyloxycarbonyl (Alloc) protection of the second amine | The Alloc group can be quantitatively removed under mild conditions after peptide synthesis is complete, before activation. iris-biotech.de It is compatible with microwave synthesis if Fmoc removal is done at room temperature. nih.govbiorxiv.org | Premature N-acylurea formation can occur during heated deprotection cycles in microwave synthesis. nih.govbiorxiv.org |

| Dbz(NO₂) / 4-amino-3-nitrobenzoic acid | A nitro group replaces one amine during synthesis | Developed specifically for microwave-assisted peptide synthesis to prevent side reactions seen with Dbz and Dbz(Alloc) linkers. thieme-connect.comresearchgate.net The nitro group is reduced on-resin with SnCl₂ after synthesis to generate the diaminobenzoic structure. thieme-connect.comresearchgate.net | Epimerization of the C-terminal amino acid restricts its use mainly to the synthesis of peptide-Glycine-thioesters. thieme-connect.comresearchgate.net |

| Boc-protected Dbz | Boc protection of the ortho-amine | Prevents the formation of benzimidazolinone side products, leading to a cleaner synthesis of peptide o-aminoanilides. researchgate.net | Not explicitly detailed in the provided context. |

These diaminobenzoic acid-based linkers, particularly the Dawson Dbz linker and its derivatives, have become indispensable tools in chemical biology. They enable the convergent synthesis of large and complex proteins by allowing modular assembly of peptide segments. nih.govbiorxiv.org For instance, a hybrid phase ligation strategy using a diaminobenzoic acid linker as a cryptic thioester increased the synthesis yield of the protein CENP-A by 2.5-fold and was successfully applied to the total synthesis of the 212-residue linker histone H1.2. nih.govbiorxiv.org This approach allows for the creation of ~100-residue protein blocks from smaller peptides, which can then be ligated to form the full-length protein. nih.gov

Q & A

Q. What are the common synthetic routes for 2,6-Diaminobenzoic acid, and what challenges arise during its preparation?

- Methodological Answer : Synthesis often involves nitration, reduction, or hydrolysis of precursor compounds. For example, substituted benzoic acids can undergo nitration followed by selective reduction of nitro groups to amines. Steam distillation (as demonstrated in the synthesis of 2,6-dimethylbenzoic acid) may aid in purification . Challenges include controlling regioselectivity to avoid byproducts (e.g., 3,5-isomers) and managing intramolecular cyclization during functionalization, a common issue in benzamide derivatization .

Q. How can researchers optimize purification techniques for this compound to ensure high purity?

- Methodological Answer : Recrystallization using polar solvents (e.g., water or ethanol) is standard. Chromatographic methods (e.g., silica gel column chromatography) are effective for removing isomers. Steam distillation, though typically used for volatile compounds, may assist in separating high-melting-point derivatives . Purity should be verified via melting point analysis and HPLC .

Advanced Research Questions

Q. How does the reactivity of this compound influence its application in polymer synthesis, and what experimental parameters are critical?

- Methodological Answer : The diamine groups enable crosslinking in polymers, such as polyimides. For example, copolymers with dianhydrides (e.g., 6FDA) require precise stoichiometric control to avoid incomplete imidization. Reaction temperature (typically 150–250°C) and solvent choice (e.g., m-cresol) significantly impact molecular weight and thermal stability . FT-IR and TGA are essential for monitoring imidization and degradation profiles.

Q. What are the stability concerns for this compound under varying experimental conditions, and how can decomposition be mitigated?

- Methodological Answer : The compound is prone to oxidation and thermal decomposition. Storage in inert atmospheres (e.g., argon) at low temperatures (≤4°C) is recommended. Reactivity with incompatible materials (e.g., strong acids/bases) must be avoided . During high-temperature reactions (e.g., polymer synthesis), nitrogen purging and antioxidants (e.g., BHT) can suppress degradation .

Analytical & Application-Oriented Questions

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : H and C NMR confirm amine and carboxyl group positions.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected: 152.15 g/mol) .

- Elemental Analysis : Validates C, H, N, O ratios (±0.3% tolerance).

Q. How can this compound be integrated into functional materials for gas separation membranes, and what performance metrics should be evaluated?

- Methodological Answer : Incorporate into polyimide matrices via copolymerization with dianhydrides. Key metrics include:

- Permeability : Measure using gas permeation cells (e.g., CO₂/CH₄ selectivity).

- Mechanical Stability : Tensile testing and dynamic mechanical analysis (DMA).

- Thermal Resistance : TGA to determine decomposition onset (>400°C target) .

Data Contradiction & Resolution

- Note : While provides detailed physicochemical data for 3,5-Diaminobenzoic acid (e.g., melting point: 235–238°C), analogous data for this compound is absent. Researchers should validate properties experimentally and cross-reference with computational models (e.g., DFT for predicting thermal behavior).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.